molecular formula C5H5ClN4O B1605623 N-(4-amino-6-chloropyrimidin-5-yl)formamide CAS No. 7501-32-8

N-(4-amino-6-chloropyrimidin-5-yl)formamide

Cat. No.: B1605623
CAS No.: 7501-32-8
M. Wt: 172.57 g/mol
InChI Key: YGYKLSMJHHFQSP-UHFFFAOYSA-N
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Description

N-(4-amino-6-chloropyrimidin-5-yl)formamide: is a pyrimidine derivative with the molecular formula C5H5ClN4O. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-chloropyrimidin-5-yl)formamide typically involves the reaction of 4,6-dichloropyrimidine with formamide under controlled conditions. One common method includes the use of a mixture of water and methanol as solvents, with the reaction carried out at temperatures ranging from 25 to 30°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. For instance, the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2) in ethanol (EtOH) has been reported .

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-6-chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, amines, and other functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, N-(4-amino-6-chloropyrimidin-5-yl)formamide is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is investigated for its potential antiviral and anti-inflammatory properties. Studies have indicated its ability to inhibit certain enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block the dimerization of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions such as arthritis .

Comparison with Similar Compounds

Comparison: N-(4-amino-6-chloropyrimidin-5-yl)formamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(4-amino-6-chloropyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYKLSMJHHFQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)NC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324336
Record name N-(4-Amino-6-chloropyrimidin-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-32-8
Record name NSC406451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Amino-6-chloropyrimidin-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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